REACTION_CXSMILES
|
[CH2:1]1[C:6](=[O:7])[O:5][CH2:4][C:2]1=[O:3].[CH:8](=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Cl>CCCCCC>[CH:8](=[C:1]1[C:2](=[O:3])[CH2:4][O:5][C:6]1=[O:7])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C1C(=O)COC1=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was vigorously stirred until it
|
Type
|
CUSTOM
|
Details
|
The solid product was crushed
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by recrystallization (ethyl acetate/hexanes=8/2)
|
Type
|
CUSTOM
|
Details
|
to give compound TC-I-49 (0.27 g, 48%) as a yellow solid
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)=C1C(OCC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |